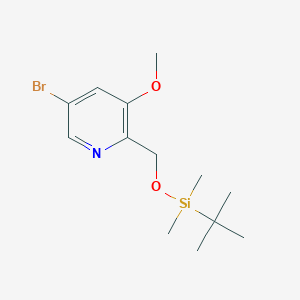

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

CAS No.: 1138443-85-2

Cat. No.: VC3368886

Molecular Formula: C13H22BrNO2Si

Molecular Weight: 332.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138443-85-2 |

|---|---|

| Molecular Formula | C13H22BrNO2Si |

| Molecular Weight | 332.31 g/mol |

| IUPAC Name | (5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3 |

| Standard InChI Key | YVIAJFISQPPERO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is characterized by a pyridine core with three key substituents: a bromine atom at position 5, a methoxy group at position 3, and a tert-butyldimethylsilyloxy-protected hydroxymethyl group at position 2. The presence of these functional groups creates a molecule with unique reactivity patterns and synthetic utility.

Unlike its structural relative 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS: 1186310-84-8), this compound lacks the pyrrolidine ring system, resulting in a simpler molecular architecture while maintaining the key bromine and methoxy substituents on the pyridine ring. The tert-butyldimethylsilyl (TBDMS) protecting group serves as a bulky silyl ether that protects the hydroxyl functionality during various chemical transformations.

Physicochemical Properties

The compound exhibits physicochemical properties that are typical of substituted pyridines with protected functional groups. While specific empirical data for this exact compound is limited, we can infer several properties based on its structure:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Physical State | Crystalline solid | Common for similar pyridine derivatives |

| Solubility | Soluble in organic solvents (dichloromethane, THF, etc.); Limited water solubility | Based on lipophilic character of TBDMS group |

| Stability | Stable under basic conditions; Sensitive to strong acids and fluoride ions | Known properties of TBDMS ethers |

| UV Absorption | Absorption maxima in the 260-280 nm range | Typical for substituted pyridines |

The presence of the TBDMS group significantly enhances the compound's lipophilicity compared to the unprotected hydroxymethyl analog, potentially influencing its membrane permeability in biological systems .

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine typically follows a strategic approach that can be divided into several key transformations:

-

Protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride (TBDMSCl)

-

Installation of the methoxy group at position 3

-

Selective bromination at position 5 of the pyridine ring

Alternative strategies might involve starting with a suitably substituted pyridine derivative and introducing the functional groups in a different sequence, depending on reactivity considerations and substrate availability.

Practical Synthetic Routes

A feasible synthetic pathway might involve:

-

Starting with 2-hydroxymethyl-3-methoxypyridine

-

Protection of the hydroxyl group using TBDMSCl in the presence of imidazole in DMF

-

Bromination at position 5 using N-bromosuccinimide (NBS) or bromine with a suitable catalyst

This approach takes advantage of the directing effects of existing substituents to achieve regioselective bromination. The TBDMS protection step typically proceeds under mild conditions to avoid side reactions with the heterocyclic nitrogen .

Applications in Organic Synthesis

As a Building Block

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine serves as a valuable building block in organic synthesis due to its multiple reactive sites:

-

The bromine at position 5 provides a handle for various cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

-

The protected hydroxymethyl group can be selectively deprotected under mild conditions to reveal a reactive alcohol functionality

-

The methoxy group offers opportunities for further functionalization through C-H activation or nucleophilic substitution

These features make the compound particularly useful in the synthesis of more complex heterocyclic systems with applications in medicinal chemistry.

Role in Medicinal Chemistry

In medicinal chemistry, this compound represents an important intermediate in the development of bioactive molecules. The pyridine core is present in numerous pharmaceuticals, and the ability to selectively functionalize specific positions makes this compound valuable for structure-activity relationship (SAR) studies.

The TBDMS protecting group enhances stability during various chemical transformations while allowing for selective deprotection when needed, providing a synthetic handle for late-stage diversification. The methoxy group can contribute to hydrogen bonding interactions with biological targets, while the position 5 bromine allows for further structural elaboration through cross-coupling chemistry.

Analytical Characterization

Spectroscopic Properties

The structural confirmation of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine typically relies on a combination of spectroscopic techniques:

NMR Spectroscopy

Characteristic signals in the 1H NMR spectrum would include:

| Signal (δ ppm) | Assignment | Multiplicity |

|---|---|---|

| ~8.0-8.2 | H-6 (pyridine) | d |

| ~7.5-7.7 | H-4 (pyridine) | d |

| ~4.7-4.9 | -CH₂O- | s |

| ~3.8-4.0 | -OCH₃ | s |

| ~0.9-1.0 | -C(CH₃)₃ | s |

| ~0.0-0.1 | -Si(CH₃)₂ | s |

The 13C NMR would show characteristic peaks for the pyridine carbons (typically in the 120-160 ppm range), with the carbon bearing the bromine showing a distinctive shift due to the heavy atom effect .

Mass Spectrometry

Mass spectrometric analysis would show a characteristic isotope pattern due to the presence of bromine (approximate 1:1 ratio of M+ and M+2 peaks), which serves as a diagnostic feature for brominated compounds. The molecular ion would be expected to correspond to the calculated molecular weight, with fragmentation patterns including loss of the TBDMS group and methoxy substituents.

Comparison with Structural Analogs

Structure-Activity Relationships

The relationship between this compound and its structural analogs provides insights into the effects of various substituents on reactivity and potential biological activity. The table below compares key features with related compounds:

| Compound | Key Structural Differences | Effects on Properties |

|---|---|---|

| 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine | Base structure | Reference compound |

| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | Contains pyrrolidine linker | Increased molecular weight, enhanced steric hindrance, additional basic nitrogen |

| 5-Bromo-2-hydroxymethyl-3-methoxypyridine | Unprotected hydroxyl group | Increased polarity, hydrogen bonding capacity, reduced stability in certain reactions |

| 5-Chloro-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine | Chloro vs. Bromo at position 5 | Different reactivity in cross-coupling reactions, smaller halogen |

The structural variations significantly impact physical properties such as solubility, reactivity patterns, and potential biological interactions, making each analog suitable for specific applications in synthetic chemistry .

Synthetic Accessibility

The synthetic accessibility of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine compared to its analogs depends on starting material availability and the complexity of required transformations. The presence of the TBDMS group requires additional synthetic steps compared to unprotected analogs but provides enhanced stability during subsequent transformations.

Future Research Directions

Emerging Synthetic Methodologies

Recent advances in synthetic methodology, such as photoredox catalysis and C-H activation, offer promising approaches for further functionalization of this compound. These methods could enable transformations that were previously challenging with traditional synthetic approaches, expanding the utility of this building block in complex molecule synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume